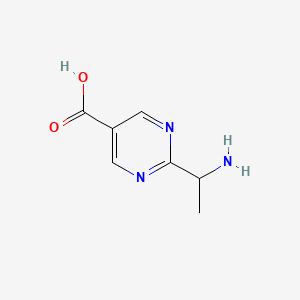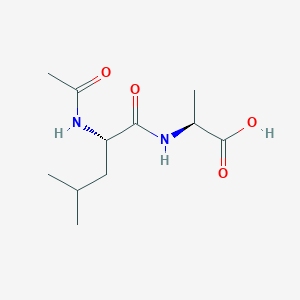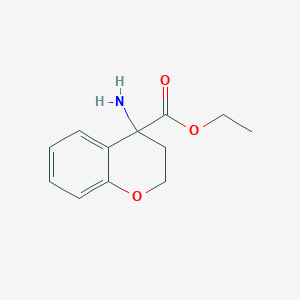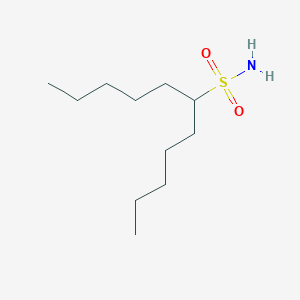
Undecane-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane-6-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an undecane chain. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of undecane with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another method involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the use of sodium sulfinates and amines. This method is efficient and tolerates a wide range of functional groups . Additionally, the direct synthesis from thiols and amines has emerged as a highly useful method for producing structurally diverse sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
Undecane-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide group into sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Undecane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: They are used in the production of herbicides, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of undecane-6-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing DNA, ultimately leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to undecane-6-sulfonamide include:
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their overall structure and reactivity.
Sulfenamides and Sulfinamides: These compounds also contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical and biological properties. Its long undecane chain and sulfonamide group make it particularly useful in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C11H25NO2S |
|---|---|
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
undecane-6-sulfonamide |
InChI |
InChI=1S/C11H25NO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,12,13,14) |
Clé InChI |
VGLKWFPWBKAZGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



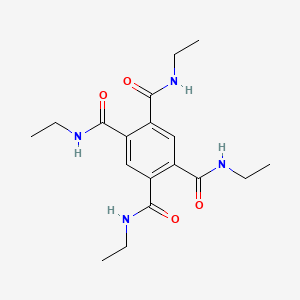

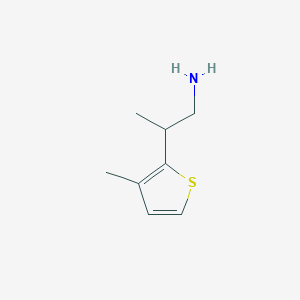
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
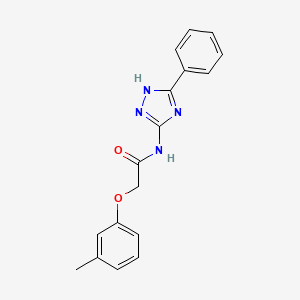

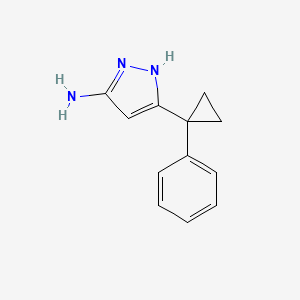
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
